Cas no 2138821-37-9 (Butanoic acid, 2-(dihydro-3(2H)-furanylidene)-)

Butanoic acid, 2-(dihydro-3(2H)-furanylidene)- 化学的及び物理的性質
名前と識別子
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- Butanoic acid, 2-(dihydro-3(2H)-furanylidene)-
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- インチ: 1S/C8H12O3/c1-2-7(8(9)10)6-3-4-11-5-6/h2-5H2,1H3,(H,9,10)
- InChIKey: OZZHJEISEPGKEX-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(=C1CCOC1)CC
Butanoic acid, 2-(dihydro-3(2H)-furanylidene)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-390801-0.5g |
2-[(3Z)-oxolan-3-ylidene]butanoic acid |
2138821-37-9 | 0.5g |
$699.0 | 2023-03-02 | ||
Enamine | EN300-390801-0.05g |
2-[(3Z)-oxolan-3-ylidene]butanoic acid |
2138821-37-9 | 0.05g |
$612.0 | 2023-03-02 | ||
Enamine | EN300-390801-2.5g |
2-[(3Z)-oxolan-3-ylidene]butanoic acid |
2138821-37-9 | 2.5g |
$1428.0 | 2023-03-02 | ||
Enamine | EN300-390801-5.0g |
2-[(3Z)-oxolan-3-ylidene]butanoic acid |
2138821-37-9 | 5.0g |
$2110.0 | 2023-03-02 | ||
Enamine | EN300-390801-10.0g |
2-[(3Z)-oxolan-3-ylidene]butanoic acid |
2138821-37-9 | 10.0g |
$3131.0 | 2023-03-02 | ||
Enamine | EN300-390801-0.25g |
2-[(3Z)-oxolan-3-ylidene]butanoic acid |
2138821-37-9 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-390801-0.1g |
2-[(3Z)-oxolan-3-ylidene]butanoic acid |
2138821-37-9 | 0.1g |
$640.0 | 2023-03-02 | ||
Enamine | EN300-390801-1.0g |
2-[(3Z)-oxolan-3-ylidene]butanoic acid |
2138821-37-9 | 1g |
$0.0 | 2023-06-07 |
Butanoic acid, 2-(dihydro-3(2H)-furanylidene)- 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
Butanoic acid, 2-(dihydro-3(2H)-furanylidene)-に関する追加情報
Butanoic Acid, 2-(Dihydro-3(2H)-Furanylidene): A Comprehensive Overview
Butanoic acid, 2-(dihydro-3(2H)-furanylidene), also known by its CAS number 2138821-37-9, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound is characterized by its unique structure, which combines a butanoic acid moiety with a dihydrofuran ring. The dihydrofuran ring introduces a cyclic ether structure, which can influence the compound's physical and chemical properties, as well as its biological activity.
The synthesis of butanoic acid, 2-(dihydro-3(2H)-furanylidene) typically involves a combination of nucleophilic addition and cyclization reactions. Recent studies have explored the use of microwave-assisted synthesis to optimize reaction conditions, leading to higher yields and shorter reaction times. This approach has been particularly useful in scaling up the production of this compound for further research and potential applications.
One of the most intriguing aspects of this compound is its potential biological activity. Researchers have investigated its role as a bioactive molecule in various biological systems. For instance, studies have shown that butanoic acid, 2-(dihydro-3(2H)-furanylidene) exhibits moderate anti-inflammatory properties, making it a candidate for further exploration in pharmacological research. Additionally, the compound has demonstrated some antioxidant activity, which could be relevant in the development of functional foods or cosmetic products.
The structural versatility of this compound also makes it a valuable building block in organic synthesis. The dihydrofuran ring can serve as a platform for further functionalization, enabling the creation of more complex molecules with diverse biological activities. Recent advancements in catalytic asymmetric synthesis have opened new avenues for the enantioselective production of this compound, which is crucial for drug discovery and development.
In terms of physical properties, butanoic acid, 2-(dihydro-3(2H)-furanylidene) is typically a solid at room temperature with a melting point around 105°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are essential for quality control and characterization during the manufacturing process.
The application of this compound extends beyond traditional chemical synthesis. Recent research has highlighted its potential as a precursor in the synthesis of bioactive natural products. For example, derivatives of this compound have been identified in certain marine organisms, suggesting its role in marine pharmacology. This discovery has sparked interest in exploring its biosynthetic pathways and potential therapeutic applications.
In conclusion, butanoic acid, 2-(dihydro-3(2H)-furanylidene) is a multifaceted compound with promising applications in various scientific domains. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as an important molecule for future research and development. As ongoing investigations continue to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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